molecular formula C14H21N3O2S B12269461 N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12269461
M. Wt: 295.40 g/mol
InChI Key: ONMIDXMRFOMHRM-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves several steps. One common method includes the reaction of piperidine with cyclopropanesulfonyl chloride to form the cyclopropanesulfonyl-piperidine intermediate. This intermediate is then reacted with N-methylpyridin-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the cyclopropanesulfonyl group and the piperidine ring contributes to its stability and reactivity, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

N-(1-cyclopropylsulfonylpiperidin-4-yl)-N-methylpyridin-2-amine

InChI

InChI=1S/C14H21N3O2S/c1-16(14-4-2-3-9-15-14)12-7-10-17(11-8-12)20(18,19)13-5-6-13/h2-4,9,12-13H,5-8,10-11H2,1H3

InChI Key

ONMIDXMRFOMHRM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)C2CC2)C3=CC=CC=N3

Origin of Product

United States

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